molecular formula C19H22BrN3O B2866406 N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882080-82-2

N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2866406
CAS No.: 882080-82-2
M. Wt: 388.309
InChI Key: XIFBTGCPELTGOH-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylpiperazine moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 4-phenylpiperazine.

    Acylation Reaction: The 4-bromo-3-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(4-bromo-3-methylphenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The N-(4-bromo-3-methylphenyl)-2-chloroacetamide is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction might produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The phenylpiperazine moiety is known to interact with serotonin receptors, suggesting potential effects on neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    N-(4-chloro-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the specific combination of substituents on the phenyl and piperazine rings, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-15-13-16(7-8-18(15)20)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFBTGCPELTGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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